

Application Note: ^1H and ^{13}C NMR Assignments for Schisanlignone C

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Compound of Interest

Compound Name: Schisanlignone C

Cat. No.: B2717907

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Introduction

Schisanlignone C is a dibenzocyclooctadiene lignan isolated from the stems of *Schisandra propinqua* var. *sinensis*. Lignans from the Schisandraceae family are of significant interest to the scientific community due to their diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. A precise and comprehensive understanding of the chemical structure of these compounds is paramount for structure-activity relationship (SAR) studies and further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of natural products. This application note provides the detailed ^1H and ^{13}C NMR spectral assignments for **Schisanlignone C**, along with the experimental protocols used for data acquisition.

Data Presentation

The complete ^1H and ^{13}C NMR assignments for **Schisanlignone C**, determined in CDCl_3 , are summarized in Table 1. The assignments were established using a combination of 1D NMR (^1H and ^{13}C) and 2D NMR (HSQC, HMBC, and ^1H - ^1H COSY) experiments.

Table 1. ^1H (600 MHz) and ^{13}C (150 MHz) NMR Data for **Schisanlignone C** in CDCl_3 .

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	152.3	6.57, s
2	109.9	
3	141.2	
4	134.8	
5	134.7	
6	39.8	2.52, d (13.8); 2.29, d (13.8)
7	40.5	1.89, m
8	33.7	1.89, m
9	35.1	2.41, dd (13.2, 11.4); 2.17, dd (13.2, 2.4)
10	137.9	6.50, s
11	102.7	
12	149.0	
13	148.8	
14	124.9	
1-OCH ₃	60.9	3.86, s
12-OCH ₃	56.0	3.89, s
13-OCH ₃	56.0	3.84, s
7-CH ₃	21.6	0.98, d (7.2)
8-CH ₃	12.6	0.73, d (7.2)
2,3-O-CH ₂ -O	101.2	5.92, d (1.2); 5.91, d (1.2)

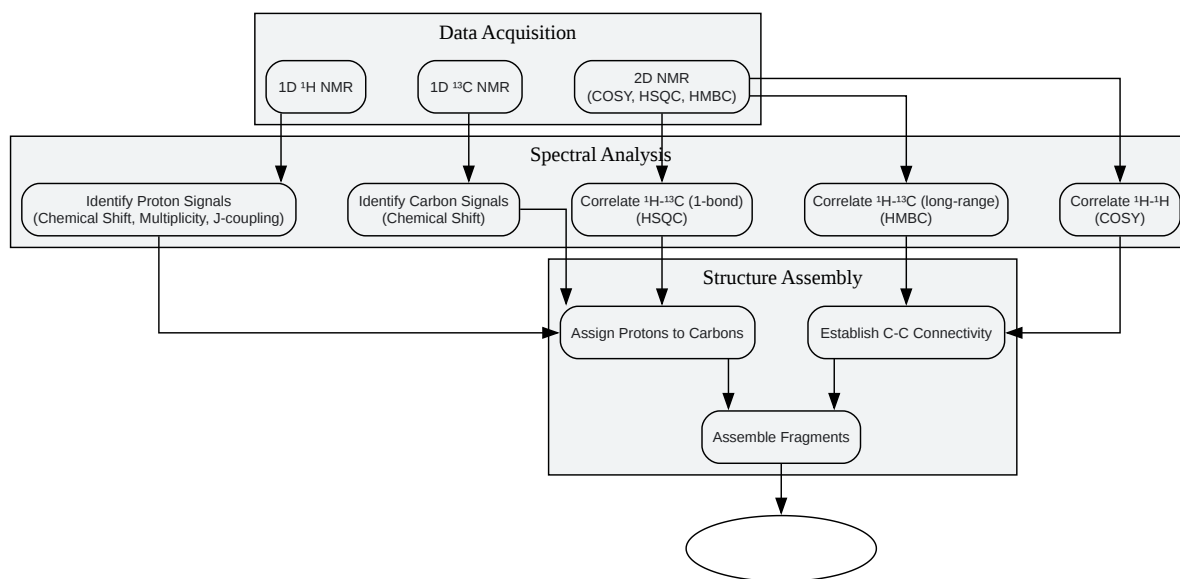
Experimental Protocols

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AVANCE-600 spectrometer operating at 600 MHz for ^1H and 150 MHz for ^{13}C nuclei. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as the internal standard.

- ^1H NMR: Proton NMR spectra were acquired with a spectral width of 12,000 Hz, an acquisition time of 2.73 s, and a relaxation delay of 1.0 s.
- ^{13}C NMR: Carbon-13 NMR spectra were recorded with a spectral width of 36,000 Hz, an acquisition time of 0.91 s, and a relaxation delay of 2.0 s.
- 2D NMR: Standard pulse sequences were used for ^1H - ^1H COSY, HSQC, and HMBC experiments. For the HMBC experiment, a long-range coupling delay of 80 ms was used.

Structure Elucidation Workflow

The structural elucidation of **Schisanlignone C** was achieved through a systematic analysis of its NMR spectra. The following diagram illustrates the logical workflow from data acquisition to the final structure assignment.



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